N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Description
N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide is a synthetic benzamide derivative characterized by a sulfamoyl moiety substituted with two 2-methylpropyl (isobutyl) groups and a 2-benzoyl-4-chlorophenylamide group. The bis(2-methylpropyl)sulfamoyl group contributes to lipophilicity (predicted XLogP3 ~3.5, based on analogous compounds in ), while the 4-chlorophenyl and benzoyl substituents may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O4S/c1-19(2)17-31(18-20(3)4)36(34,35)24-13-10-22(11-14-24)28(33)30-26-15-12-23(29)16-25(26)27(32)21-8-6-5-7-9-21/h5-16,19-20H,17-18H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSYVSQXXNFHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Chloride Intermediate: The starting material, 2-benzoyl-4-chlorophenyl, is reacted with thionyl chloride to form the corresponding benzoyl chloride.
Sulfamoylation: The benzoyl chloride intermediate is then reacted with bis(2-methylpropyl)amine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Amidation: Finally, the sulfonamide intermediate is reacted with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of sulfamoyl benzamides and oxadiazoles. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C₃₁H₃₄ClN₃O₄S).
- Lipophilicity : The bis(2-methylpropyl) group enhances lipophilicity compared to analogs with smaller sulfamoyl substituents (e.g., 5i in ). This may improve membrane permeability but reduce aqueous solubility .
- Chirality : Unlike compound 5i, the target lacks a reported chiral center, suggesting simpler synthesis and purification compared to enantiomerically pure analogs .
Key Differences in Bioactivity
- Antifungal Activity: While LMM5 and LMM11 () exhibit antifungal properties via thioredoxin reductase inhibition, the target compound’s biological activity remains uncharacterized.
- Thermal Stability : The target’s lack of a polar tetrahydrofuran-derived sulfamoyl group (as in 5i) likely reduces its melting point compared to 5i (256–258°C), favoring amorphous solid forms .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to altered cell cycle progression and apoptosis in cancer cells.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that similar compounds exhibit significant inhibition of HDAC enzymes. For instance, a related compound showed class I selectivity with IC50 values against HDAC1, HDAC2, and HDAC3 being 95.2 nM, 260.7 nM, and 255.7 nM respectively . This pattern suggests that this compound may also possess similar inhibitory effects.
Antiproliferative Activity
In antiproliferative assays, compounds with structural similarities have demonstrated considerable potency against various cancer cell lines. For example, a derivative exhibited an IC50 value of 1.30 μM against HepG2 cells, significantly outperforming standard treatments like suberoylanilide hydroxamic acid (SAHA) which had an IC50 of 17.25 μM . This suggests that the compound may be an effective candidate for further development as an anticancer agent.
Cell Cycle and Apoptosis Studies
Cell cycle analysis revealed that compounds similar to this compound induce G2/M phase arrest and promote apoptosis in cancer cells . Such mechanisms are crucial for the development of effective cancer therapies.
Case Studies
- Study on HDAC Inhibitors : A study focused on a series of benzamide derivatives found that modifications led to enhanced selectivity and potency against specific HDAC isoforms. The findings suggested that structural variations could significantly impact biological activity .
- Antitumor Efficacy : In vivo studies demonstrated that related compounds effectively inhibited tumor growth in xenograft models, providing evidence for their potential therapeutic efficacy .
Summary of Findings
| Biological Activity | IC50 Value | Cell Line/Target |
|---|---|---|
| HDAC1 Inhibition | 95.2 nM | Enzymatic Assay |
| HDAC2 Inhibition | 260.7 nM | Enzymatic Assay |
| HDAC3 Inhibition | 255.7 nM | Enzymatic Assay |
| Antiproliferative Activity | 1.30 μM | HepG2 Cells |
| Induction of Apoptosis | - | Cell Cycle Studies |
Q & A
Basic: What are the key considerations for synthesizing N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide?
Answer:
Synthesis requires multi-step protocols, often involving:
- Step 1 : Formation of the benzoyl-4-chlorophenyl scaffold via Friedel-Crafts acylation or coupling reactions, ensuring regioselectivity for the 4-chloro substitution .
- Step 2 : Sulfamoylation of the benzamide intermediate using bis(2-methylpropyl)sulfamoyl chloride under anhydrous conditions to avoid hydrolysis .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical factors : Reaction temperature control (<0°C during sulfamoylation), inert atmosphere (N₂/Ar), and monitoring by TLC/LC-MS .
Basic: How is the compound structurally characterized to confirm its identity?
Answer:
A combination of spectroscopic and analytical methods is essential:
- 1H/13C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for benzoyl and benzamide groups) and sulfamoyl group integration .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₈H₂₈ClN₂O₃S) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles using SHELXL for refinement .
Advanced: How can researchers analyze binding interactions between this compound and target proteins?
Answer:
Methodological approaches :
- Molecular Docking : Use AutoDock Vina to predict binding poses, prioritizing the sulfamoyl group’s interaction with polar residues (e.g., lysine, arginine) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven binding .
Validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
SAR design :
- Variation of substituents : Synthesize analogs with modified benzoyl (e.g., 4-fluoro instead of 4-chloro) or sulfamoyl (e.g., cyclopropyl vs. isobutyl) groups .
- Biological assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., apoptosis assays for anticancer activity) .
- Computational modeling : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Key findings : Bulkier sulfamoyl groups (e.g., bis(2-methylpropyl)) may enhance membrane permeability but reduce solubility .
Advanced: How can solubility challenges be addressed during in vitro assays?
Answer:
Experimental optimization :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Surfactants : Add polysorbate 80 (0.01–0.1%) to stabilize colloidal dispersions .
- pH adjustment : Protonate/deprotonate the sulfamoyl group (pKa ~9–11) to modulate ionization state .
Validation : Measure solubility via nephelometry or HPLC-UV quantification .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate sulfamoylated byproducts .
- Recrystallization : Dissolve in hot ethanol (60°C) and cool slowly to 4°C for crystal formation .
- HPLC Prep : Employ C18 columns (acetonitrile/water + 0.1% TFA) for high-purity batches (>99%) .
Advanced: How to computationally model the compound’s pharmacokinetic properties?
Answer:
In silico tools :
- ADMET Prediction : Use SwissADME to estimate logP (~4.2), BBB permeability (low), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration (GROMACS) to predict membrane permeability .
Experimental validation : Compare predicted logP with shake-flask experiments (octanol/water partition) .
Advanced: What experimental approaches resolve contradictions in biological activity data?
Answer:
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Off-target screening : Use kinase/GPCR panels to identify non-specific interactions .
- Crystallographic validation : Resolve protein-ligand co-crystals (SHELX refinement) to confirm binding mode .
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
